molecular formula C11H12O3S B12628020 1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one CAS No. 918341-02-3

1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one

Cat. No.: B12628020
CAS No.: 918341-02-3
M. Wt: 224.28 g/mol
InChI Key: YODKHJSRNMWJEC-UHFFFAOYSA-N
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Description

1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a methanesulfonyl group attached to an ethenyl chain, which is further connected to a phenyl ring and an ethanone group

Properties

CAS No.

918341-02-3

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

1-[4-(2-methylsulfonylethenyl)phenyl]ethanone

InChI

InChI=1S/C11H12O3S/c1-9(12)11-5-3-10(4-6-11)7-8-15(2,13)14/h3-8H,1-2H3

InChI Key

YODKHJSRNMWJEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=CS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one typically involves the reaction of 4-acetylphenylboronic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of 1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenyl ring can participate in π-π interactions, enhancing the compound’s binding affinity to certain proteins or enzymes. The overall pathway involves the formation of stable intermediates that lead to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[2-(Methylsulfonyl)ethenyl]phenyl}ethan-1-one: Similar structure but with a methyl group instead of a methanesulfonyl group.

    1-{4-[2-(Ethanesulfonyl)ethenyl]phenyl}ethan-1-one: Contains an ethanesulfonyl group instead of a methanesulfonyl group.

Uniqueness

1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one is unique due to its specific functional groups that confer distinct reactivity and binding properties. The presence of the methanesulfonyl group enhances its electrophilic nature, making it a valuable compound in synthetic chemistry and biochemical research.

Biological Activity

1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one, also known as 4-methylsulfonylacetophenone, is a compound that has garnered attention for its diverse biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

  • Molecular Formula : C9H10O3S
  • Molecular Weight : 198.236 g/mol
  • CAS Number : 10297-73-1
  • IUPAC Name : 1-(4-methylsulfonylphenyl)ethanone

Biological Activity Overview

The biological activity of 1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one has been investigated in various studies, revealing its potential as an inhibitor of key enzymes and its cytotoxic effects on cancer cell lines.

Enzyme Inhibition

Recent research has highlighted the compound's role as an inhibitor of monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For instance, it was found that certain derivatives exhibit selective inhibition against MAO-B with an IC50 value of approximately 0.51 μM, indicating significant potential for neuroprotective applications .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines. A study demonstrated that at concentrations up to 100 μg/mL, the compound maintained over 80% cell viability in Vero cells, suggesting a favorable safety profile for therapeutic use . However, further investigations are necessary to elucidate the specific mechanisms underlying its cytotoxicity against cancer cells.

Case Study 1: Neuroprotective Effects

A study conducted on halogenated coumarin–chalcones showed that compounds similar to 1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one exhibited neuroprotective properties by scavenging reactive oxygen species (ROS) and inhibiting MAO-B activity. This suggests that the compound may have implications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines indicated that derivatives of this compound displayed significant antiproliferative activity. For example, a related thiazole compound demonstrated an IC50 less than that of doxorubicin against Jurkat cells, highlighting the potential of methanesulfonyl derivatives in cancer therapy .

Data Table: Biological Activities Summary

Activity TypeTarget Enzyme/Cell LineIC50 ValueReference
MAO-B Inhibition-0.51 μM
AChE Inhibition-Not specified
CytotoxicityVero Cells>80% viability at 100 μg/mL
AntiproliferativeJurkat Cells< Doxorubicin IC50

The mechanisms by which 1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzyme Activity : By binding to active sites on enzymes such as MAO-B and AChE.
  • Scavenging ROS : Reducing oxidative stress in neuronal cells.
  • Inducing Apoptosis : Potentially through pathways activated by cytotoxicity in cancer cells.

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